1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid, a-amino-, (S)-
CAS No.:
Cat. No.: VC13712865
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11N3O2 |
|---|---|
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | (2S)-2-amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C10H11N3O2/c11-8(10(14)15)3-6-4-13-9-1-2-12-5-7(6)9/h1-2,4-5,8,13H,3,11H2,(H,14,15)/t8-/m0/s1 |
| Standard InChI Key | ANQYIRMPOYWSSM-QMMMGPOBSA-N |
| Isomeric SMILES | C1=CN=CC2=C1NC=C2C[C@@H](C(=O)O)N |
| SMILES | C1=CN=CC2=C1NC=C2CC(C(=O)O)N |
| Canonical SMILES | C1=CN=CC2=C1NC=C2CC(C(=O)O)N |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound features a fused bicyclic system comprising a pyrrole ring (five-membered, nitrogen-containing) and a pyridine ring (six-membered, aromatic with one nitrogen atom). The pyrrolo[3,2-c]pyridine moiety distinguishes it from isomeric forms such as pyrrolo[2,3-b]pyridine, which differ in nitrogen positioning . The (S)-configuration at the α-carbon of the propanoic acid side chain aligns it with natural L-amino acids, enhancing its biocompatibility .
Molecular Formula: C₁₀H₁₁N₃O₂
Molecular Weight: 205.21 g/mol
IUPAC Name: (2S)-2-amino-3-(1H-pyrrolo[3,2-c]pyridin-3-yl)propanoic acid
CAS Registry Numbers: 149704-62-1 (enantiopure form) , 7303-50-6 (racemic mixture)
Table 1: Key Physicochemical Properties
Synthesis and Structural Optimization
Synthetic Routes
The synthesis of pyrrolo[3,2-c]pyridine derivatives typically involves multistep organic transformations:
-
Core Formation:
-
Nitration of 2-bromo-5-methylpyridine yields 2-bromo-5-methyl-4-nitropyridine-1-oxide, followed by iron-mediated reduction to generate the pyrrolopyridine core .
-
Microwave-assisted Suzuki coupling introduces aryl groups (e.g., 3,4,5-trimethoxyphenyl) at the 6-position, enhancing tubulin-binding affinity .
-
-
Side-Chain Functionalization:
Table 2: Comparative Synthetic Methodologies
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 78 | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 125°C (microwave) | 65–85 | |
| Enantiomer Resolution | Chiral chromatography | >95% ee |
Pharmacological Applications
Antitumor Activity
Derivatives of this compound exhibit potent inhibition of tubulin polymerization, a mechanism critical for anticancer activity:
-
Compound 10t (6-(3,4,5-trimethoxyphenyl)-substituted analog) demonstrated IC₅₀ values of 0.12–0.21 μM against HeLa, SGC-7901, and MCF-7 cell lines .
-
Mechanism: Disruption of microtubule dynamics via hydrogen bonding with Thrα179 and Asnβ349 in tubulin’s colchicine-binding site .
Table 3: In Vitro Antiproliferative Activity
| Cell Line | IC₅₀ (μM) | Mechanism | Reference |
|---|---|---|---|
| HeLa | 0.12 | Tubulin polymerization inhibition | |
| MCF-7 | 0.21 | G2/M phase arrest, apoptosis |
Kinase Inhibition
While the parent compound lacks direct kinase activity, structural analogs (e.g., pyrrolo[2,3-b]pyridines) inhibit fibroblast growth factor receptors (FGFR1–3) with IC₅₀ < 25 nM . This highlights the scaffold’s versatility in targeting diverse oncogenic pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume